Diprosalic

Dermatology Psoriasis Topical Corticosteroid

Hyperkeratotic dermatoses resist standard topical corticosteroids due to limited penetration. Diprosalic combines betamethasone dipropionate 0.05% with salicylic acid 2-3% w/w to dissolve keratin and facilitate deep dermal delivery. • Superior anti-scaling vs betamethasone dipropionate monotherapy (factorial-design potentiation). • Comparable overall efficacy to super-potent clobetasol propionate lotion at 3 weeks with significantly better antipruritic effect. • 51.7% fingernail hyperkeratosis reduction at 5 months, matching calcipotriol. • Adjunct to IL-17A biologics boosts therapeutic effect beyond biologic alone. Research-grade, stable supply, global shipping.

Molecular Formula C35H43FO10
Molecular Weight 642.7 g/mol
CAS No. 92502-72-2
Cat. No. B1217809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiprosalic
CAS92502-72-2
Synonymselosalik
betamethasone dipropionate - salicylic acid
betamethasone dipropionate and salicylic acid drug combination
betamethasone dipropionate, salicylic acid drug combination
Diprosalic
Molecular FormulaC35H43FO10
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C28H37FO7.C7H6O3/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;8-6-4-2-1-3-5(6)7(9)10/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1-4,8H,(H,9,10)/t16-,19-,20-,21-,25-,26-,27?,28-;/m0./s1
InChIKeyMRZWGGPHYUTCNW-XEMJQECLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diprosalic (Betamethasone Dipropionate 0.05% + Salicylic Acid) Procurement Profile: Potent Corticosteroid–Keratolytic Fixed-Dose Combination


Diprosalic is a fixed-dose topical pharmaceutical preparation containing betamethasone dipropionate (0.05% as the dipropionate ester, equivalent to 0.5 mg/g betamethasone base) and salicylic acid (typically 2–3% w/w) . Betamethasone dipropionate is a fluorinated, high-potency glucocorticoid with anti-inflammatory, antipruritic, and vasoconstrictive properties; salicylic acid is a keratolytic agent that dissolves keratin and loosens cornified epithelium, thereby facilitating corticosteroid penetration into the underlying dermis [1][2]. The combination is indicated for hyperkeratotic, dry, corticosteroid-responsive dermatoses including psoriasis, lichen planus, and seborrheic dermatitis [3].

Why Betamethasone Dipropionate Monotherapy or Alternative Corticosteroid–Keratolytic Combinations Cannot Be Assumed Equivalent to Diprosalic


Substitution of Diprosalic with betamethasone dipropionate monotherapy eliminates the keratolytic penetration-enhancing function of salicylic acid, which has been shown to potentiate corticosteroid activity specifically for scaling and produce additive effects for redness and pruritus in erythematous squamous dermatoses [1]. Conversely, substitution with alternative corticosteroid–salicylic acid combinations (e.g., flumethasone pivalate–salicylic acid) introduces potency and ester differences that affect clinical efficacy, as demonstrated in direct comparative trials showing betamethasone dipropionate–salicylic acid superiority [2]. Additionally, betamethasone dipropionate itself exhibits greater potency than betamethasone valerate due to its dual-ester structure, which confers higher lipophilicity and superior stratum corneum penetration [3]. The specific ester moiety, corticosteroid potency class, and salicylic acid concentration collectively determine therapeutic outcomes in hyperkeratotic conditions; interchangeability without head-to-head equivalence data is therefore scientifically unsupported.

Diprosalic Quantitative Comparative Evidence: Head-to-Head and Cross-Study Efficacy Data Versus In-Class Alternatives


Diprosalic Versus Betamethasone Dipropionate Alone: Potentiation of Scaling Response with Additive Anti-Pruritic and Anti-Erythematous Effects

In a 21-day double-blind factorial-design study of 40 patients with erythematous squamous dermatoses of the scalp, the combination of 0.05% betamethasone-17,21-dipropionate plus 2% salicylic acid demonstrated potentiation of corticosteroid activity for scaling (i.e., a synergistic enhancement beyond the sum of individual effects), whereas only additive effects were observed for redness and pruritus [1]. Covariance analysis using initial severity as the regressor confirmed this potentiation effect for the combination versus corticosteroid alone. In a separate 3-week double-blind study of 100 patients, the salicylic acid–containing formulation produced a more rapid onset of action and more rapid clearing of scaling, pruritus, and inflammation compared to betamethasone dipropionate solution without salicylic acid [2].

Dermatology Psoriasis Topical Corticosteroid

Diprosalic Versus Super-Potent Clobetasol Propionate (Dermovate): Comparable Overall Efficacy with Superior Anti-Pruritic Activity

A double-blind comparison of Diprosalic lotion (betamethasone dipropionate 0.05% + salicylic acid 2%) versus Dermovate lotion (clobetasol propionate 0.05%, a super-potent Class I corticosteroid) was conducted in 51 patients with scalp psoriasis over 3 weeks [1]. Both preparations were highly effective, and no significant difference in overall efficacy was demonstrated between the treatments. However, Diprosalic exhibited statistically significant superiority for antipruritic effect compared to Dermovate [1]. Plasma cortisol monitoring in 17 patients revealed no significant influence on adrenal function for either preparation, establishing comparable systemic safety profiles [1].

Scalp Psoriasis Topical Corticosteroid Comparative Efficacy

Diprosalic Versus Calcipotriol (Vitamin D3 Analog) in Nail Psoriasis: Equivalent Efficacy with Superior Percent Reduction in Hyperkeratosis at 5 Months

In a double-blind randomized study of 58 patients with nail bed psoriasis, calcipotriol ointment (50 μg/g) was compared with betamethasone dipropionate (64 mg/g) plus salicylic acid (0.03 g/g) ointment applied twice daily for 3–5 months [1]. After 5 months of treatment, the betamethasone dipropionate–salicylic acid combination produced a 51.7% reduction in subungual hyperkeratosis in fingernails (from 2.1 ± 0.1 mm to 1.0 ± 0.1 mm, P < 0.001 from baseline) and a 51.9% reduction in toenails (from 2.7 ± 0.1 mm to 1.3 ± 0.1 mm, P < 0.0001 from baseline) [1]. Calcipotriol produced a 49.2% reduction in fingernails and 40.7% reduction in toenails over the same period. No statistically significant difference between treatments was observed by ANOVA, establishing equivalent efficacy [1].

Nail Psoriasis Calcipotriol Topical Therapy

Diprosalic Safety Profile: Undetectable Plasma Salicylate Levels Despite Extended Treatment of Large Body Surface Areas

A pharmacokinetic study evaluated percutaneous absorption of betamethasone-17,21-dipropionate and salicylic acid in patients with psoriasis and eczema after 1 and 2 weeks of topical treatment [1]. Treated body surface areas ranged from 8 to 41 dm² (equivalent to approximately 0.8% to 4% of total body surface area). No detectable salicylate concentrations were observed in plasma at any time point. Plasma cortisol levels showed no detectable change by standard laboratory methods, indicating no measurable hypothalamic-pituitary-adrenal (HPA) axis suppression under these treatment conditions [1].

Percutaneous Absorption Systemic Safety Salicylate

Diprosalic as Adjunctive Therapy with Systemic Biologics: Enhanced Efficacy in Nail Psoriasis

A prospective study evaluated the combination of an IL-17A inhibitor (systemic biologic therapy) with topical betamethasone dipropionate plus salicylic acid ointment for the treatment of moderate psoriasis and nail psoriasis [1]. Patients receiving the IL-17 inhibitor in combination with the betamethasone dipropionate–salicylic acid ointment achieved a significantly greater therapeutic effect compared to patients receiving biologic therapy alone [1]. This demonstrates that the topical combination provides incremental clinical benefit even when used adjunctively with advanced systemic biologic agents.

Biologic Coadministration Nail Psoriasis IL-17 Inhibitor

Diprosalic in Phototherapy Combination Protocols: PUVASOL + Diprosalic Achieves 84.3% PASI 75 Response Versus 34.9% with PUVASOL Alone

In a study evaluating PUVASOL (psoralen plus ultraviolet A solar therapy) with and without topical betamethasone dipropionate plus salicylic acid lotion for scalp psoriasis, the combination group achieved a 75% or greater improvement (PASI 75 equivalent) in 84.3% of patients at the end of therapy, compared to only 34.9% of patients treated with PUVASOL alone [1]. This represents an absolute difference of 49.4 percentage points in the proportion of patients achieving a clinically meaningful response threshold.

Phototherapy PUVASOL Scalp Psoriasis

Diprosalic Application Scenarios Derived from Comparative Evidence: Hyperkeratotic Dermatoses Requiring Enhanced Steroid Penetration


Scalp Psoriasis with Prominent Pruritus and Scaling

Diprosalic lotion is indicated for scalp psoriasis where hyperkeratotic scaling impedes corticosteroid penetration. Evidence demonstrates more rapid onset of action and faster clearing of scaling, pruritus, and inflammation compared to betamethasone dipropionate solution without salicylic acid [1]. In direct comparison with super-potent clobetasol propionate lotion, Diprosalic achieved comparable overall efficacy after 3 weeks with statistically superior antipruritic effect [2]. The alcoholic lotion vehicle facilitates application to hair-bearing areas while salicylic acid dissolves keratinous scale.

Nail Psoriasis Refractory to Monotherapy

For nail bed psoriasis, betamethasone dipropionate combined with salicylic acid ointment applied twice daily produced a 51.7% reduction in fingernail hyperkeratosis and 51.9% reduction in toenail hyperkeratosis after 5 months of treatment, achieving efficacy equivalent to calcipotriol monotherapy but with numerically greater percent reductions [3]. This application scenario is relevant when vitamin D3 analog therapy is contraindicated, poorly tolerated, or when a corticosteroid-based approach is clinically preferred.

Adjunctive Topical Therapy with Systemic Biologic or Phototherapy

Diprosalic provides incremental efficacy when used as adjunctive therapy. In patients receiving IL-17A inhibitor biologics, addition of betamethasone dipropionate–salicylic acid ointment produced significantly greater therapeutic effect than biologic therapy alone [4]. Similarly, combination with PUVASOL phototherapy increased the proportion of patients achieving ≥75% scalp psoriasis improvement from 34.9% to 84.3% [5]. These data support procurement for multimodal protocols where topical therapy is combined with systemic or physical modalities.

Chronic Plaque Psoriasis in Anatomical Sites with Thick Scale

In chronic plaque psoriasis affecting elbows, knees, or other sites with substantial hyperkeratosis, the salicylic acid component dissolves keratin and loosens cornified epithelium, enabling the potent betamethasone dipropionate component to access the inflamed dermis more rapidly than steroid application alone . This mechanism is supported by factorial-design data showing potentiation (synergistic enhancement) of corticosteroid anti-scaling activity specifically in erythematous squamous dermatoses when salicylic acid is co-formulated [6].

Technical Documentation Hub

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38 linked technical documents
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